4-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C14H17BN2O3 and its molecular weight is 272.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.1332226 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Phenylboronic acid pinacol ester, a related compound, is generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
It can be inferred from the related compound, phenylboronic acid pinacol ester, which is used in the suzuki–miyaura reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
The suzuki–miyaura reaction, in which similar compounds participate, is a key process in organic synthesis, allowing for the formation of carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific context of the reaction.
Pharmacokinetics
It’s important to note that the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound in biological systems.
Result of Action
The suzuki–miyaura reaction, which this compound may participate in, results in the formation of carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds with diverse biological effects.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly influenced by the pH of its environment.
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)12-16-9-18-17-12/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCZHEQZXRKKBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.